2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid
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Description
2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid is a useful research compound. Its molecular formula is C18H29N5O3 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid is 363.22703980 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and X-ray structure analysis of compounds related to 2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid have been explored. For instance, the synthesis of 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine and its photophysical characterization provided insights into the structure and spectral properties of such compounds (Taylor Chin et al., 2010).
Glycogen Phosphorylase Inhibitors
- Research has been conducted on morpholine substituted amino acids and their potential as glycogen phosphorylase inhibitors. This includes the exploration of small heterocycles, like morpholine, as potential inhibitors, showing the application of similar compounds in medicinal chemistry (Stephanie S. Schweiker et al., 2014).
Synthesis of Beta-Lactam Derivatives
- Studies on the asymmetric synthesis of azetidin-2-ones, which are precursors for novel bicyclic beta-lactams including morpholine and 1,4-diazepane annulated derivatives, highlight the importance of such compounds in the synthesis of complex organic molecules (Willem Van Brabandt et al., 2006).
Synthesis of Novel Morpholinyl- and Methylpiperazinylacyloxyalkyl Prodrugs
- The synthesis of various novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid, intended for topical drug delivery, showcases the role of similar compounds in drug development (J. Rautio et al., 2000).
Novel Synthesis Approaches
- Research into novel synthetic approaches, such as the Palladium-catalyzed Catellani-type couplings for the synthesis of highly substituted ortho-methyl-arenes and heteroarenes, demonstrates the utility of compounds like 2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid in complex organic syntheses (Jonathan E. Wilson, 2016).
properties
IUPAC Name |
2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-18(2,16(24)25)14-13-19-17(23-6-4-5-21(3)7-8-23)20-15(14)22-9-11-26-12-10-22/h13H,4-12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFOTQPZGLUSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1N2CCOCC2)N3CCCN(CC3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid |
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